molecular formula C6H9N3OS B2520818 (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 135207-04-4

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2520818
CAS No.: 135207-04-4
M. Wt: 171.22
InChI Key: ZPSBIZKALULEOS-UHFFFAOYSA-N
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Description

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol . It is characterized by the presence of a cyclopropyl group, a sulfanyl group, and a triazole ring, making it a unique and versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted ethers and esters

Scientific Research Applications

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol apart is the presence of the cyclopropyl group, which imparts unique steric and electronic properties

Properties

IUPAC Name

4-cyclopropyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBIZKALULEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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